niazirin
niazirin
Niazirin belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Niazirin is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, niazirin is primarily located in the cytoplasm. Outside of the human body, niazirin can be found in brassicas. This makes niazirin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
122001-32-5
VCID:
VC20838775
InChI:
InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1
SMILES:
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O
Molecular Formula:
C14H17NO5
Molecular Weight:
279.29 g/mol
niazirin
CAS No.: 122001-32-5
Cat. No.: VC20838775
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Niazirin belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Niazirin is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, niazirin is primarily located in the cytoplasm. Outside of the human body, niazirin can be found in brassicas. This makes niazirin a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 122001-32-5 |
| Molecular Formula | C14H17NO5 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetonitrile |
| Standard InChI | InChI=1S/C14H17NO5/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-7-15/h2-5,8,11-14,16-18H,6H2,1H3/t8-,11-,12+,13+,14-/m0/s1 |
| Standard InChI Key | OBJREHLZEIEGDU-CNJBRALLSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC#N)O)O)O |
| SMILES | CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC#N)O)O)O |
| Appearance | Powder |
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